molecular formula C7H12N2O B8610294 (4-isopropyl-1H-imidazol-5-yl)methanol CAS No. 38603-80-4

(4-isopropyl-1H-imidazol-5-yl)methanol

Cat. No. B8610294
M. Wt: 140.18 g/mol
InChI Key: IETWVRUKWUZOSV-UHFFFAOYSA-N
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Patent
US04292431

Procedure details

A mixture of 4-isopropylimidazole-5-carboxylic acid (1.54 g, 0.01 mol), calcium oxide (0.56 g, 0.01 mol) and ~37% aqueous formaldehyde solution (4 ml) is heated at 70°-80° C. for 3 hours, with stirring. After completion of the reaction, the solvent is stripped off, and the residue is extracted with acetone. The acetone extract is concentrated, and the resultant residue is recrystallized from ethyl acetate and filtered to give 4-isopropyl-5-hydroxymethylimidazole as a solid, m.p. 125°-127° C.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[N:5]=[CH:6][NH:7][C:8]=1[C:9](O)=[O:10])([CH3:3])[CH3:2].[O-2].[Ca+2].C=O>>[CH:1]([C:4]1[N:5]=[CH:6][NH:7][C:8]=1[CH2:9][OH:10])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.54 g
Type
reactant
Smiles
C(C)(C)C=1N=CNC1C(=O)O
Name
Quantity
0.56 g
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
4 mL
Type
reactant
Smiles
C=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 70°-80° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with acetone
EXTRACTION
Type
EXTRACTION
Details
The acetone extract
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
the resultant residue is recrystallized from ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1N=CNC1CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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